molecular formula C25H30N4O2S B2924048 2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1189429-70-6

2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2924048
CAS RN: 1189429-70-6
M. Wt: 450.6
InChI Key: YRLIMNLMYWXXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H30N4O2S and its molecular weight is 450.6. The purity is usually 95%.
BenchChem offers high-quality 2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activity

Synthesis Techniques : Advanced synthesis techniques have been developed for compounds with complex structures, including those featuring triazaspirodecanone moieties, triazole derivatives, and acetamide functionalities. These techniques are crucial for creating specific compounds that could be used in medicinal chemistry and drug design (Caroon et al., 1981; Saxena et al., 2009).

Pharmacological Investigations : Compounds with structures similar to the one have been evaluated for their potential as pharmacological agents. For instance, derivatives of acetamide and triazaspirodecanone have been assessed for their antihypertensive, antimicrobial, and anticancer activities, highlighting the diverse therapeutic potentials of such compounds (Caroon et al., 1981; Han et al., 2018).

Mechanistic Studies and Molecular Docking

Enzyme Inhibition Studies : Research has focused on the synthesis of compounds that inhibit specific enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which plays a role in diabetes management. This indicates the relevance of such compounds in understanding and modulating enzyme activities for therapeutic purposes (Saxena et al., 2009).

Molecular Docking : Molecular docking studies complement synthetic efforts by predicting the interaction of these compounds with biological targets, thus offering insights into their potential mechanism of action and enhancing the drug development process (Virk et al., 2018).

properties

IUPAC Name

2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2S/c1-4-29-15-13-25(14-16-29)27-23(19-7-11-21(31-3)12-8-19)24(28-25)32-17-22(30)26-20-9-5-18(2)6-10-20/h5-12H,4,13-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLIMNLMYWXXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide

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